An In-depth Technical Guide to Ethyl 2-fluorothiazole-4-carboxylate
An In-depth Technical Guide to Ethyl 2-fluorothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of Ethyl 2-fluorothiazole-4-carboxylate. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Core Physicochemical Properties
Ethyl 2-fluorothiazole-4-carboxylate is a fluorinated heterocyclic compound with potential applications in the development of novel therapeutic agents. The introduction of a fluorine atom at the 2-position of the thiazole ring can significantly influence its chemical and biological properties.
Table 1: Physicochemical Data for Ethyl 2-fluorothiazole-4-carboxylate
| Property | Value | Source |
| CAS Number | 153027-86-2 | ChemScene[1] |
| Molecular Formula | C₆H₆FNO₂S | ChemScene[1] |
| Molecular Weight | 175.18 g/mol | ChemScene[1] |
| Predicted Boiling Point | 255.9 ± 32.0 °C at 760 mmHg | N/A |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | ChemScene[1] |
| Predicted LogP | 1.4589 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of Ethyl 2-fluorothiazole-4-carboxylate is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of 2-halothiazoles, particularly through a Sandmeyer-type reaction starting from the corresponding 2-aminothiazole precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
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Synthesis of Ethyl 2-aminothiazole-4-carboxylate: This precursor is readily synthesized via the Hantzsch thiazole synthesis.
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Diazotization and Fluorination (Sandmeyer-type reaction): The 2-amino group of the precursor is converted to a diazonium salt, which is subsequently displaced by a fluoride ion.
Caption: Proposed two-step synthesis of Ethyl 2-fluorothiazole-4-carboxylate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This procedure is adapted from established protocols for the Hantzsch thiazole synthesis.
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Materials: Ethyl bromopyruvate, Thiourea, Ethanol.
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Procedure:
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To a solution of ethyl bromopyruvate (1.0 eq) in ethanol, add thiourea (1.0-1.2 eq).
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Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
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Filter the precipitate, wash with water, and dry under vacuum to yield Ethyl 2-aminothiazole-4-carboxylate.
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Step 2: Diazotization and Fluorination of Ethyl 2-aminothiazole-4-carboxylate (Balz-Schiemann Reaction)
This procedure is a modification of the Sandmeyer reaction, specifically the Balz-Schiemann reaction for fluorination.
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Materials: Ethyl 2-aminothiazole-4-carboxylate, Sodium nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄).
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Procedure:
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Dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in an aqueous solution of tetrafluoroboric acid at 0-5 °C.
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Slowly add an aqueous solution of sodium nitrite (1.0-1.1 eq) while maintaining the temperature below 5 °C.
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Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the diazonium tetrafluoroborate salt.
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Isolate the precipitated diazonium salt by filtration and wash with cold ether.
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Gently heat the dried diazonium salt to induce thermal decomposition, resulting in the formation of Ethyl 2-fluorothiazole-4-carboxylate with the evolution of nitrogen and boron trifluoride gas.
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The crude product can be purified by column chromatography.
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Potential Biological Significance and Applications in Drug Discovery
While no specific biological activity for Ethyl 2-fluorothiazole-4-carboxylate has been reported, the thiazole nucleus and the incorporation of fluorine are well-established strategies in medicinal chemistry to enhance therapeutic potential.
Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2][3]. The fluorine atom, being highly electronegative and having a small van der Waals radius, can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to improved potency and pharmacokinetic profiles[4].
Given the precedent of fluorinated thiazoles in drug discovery, it is plausible that Ethyl 2-fluorothiazole-4-carboxylate could serve as a valuable building block for the synthesis of novel bioactive compounds. In silico screening and biological evaluation of this compound and its derivatives are warranted to explore their potential as therapeutic agents.
Caption: A potential workflow for utilizing Ethyl 2-fluorothiazole-4-carboxylate in drug discovery.
Conclusion
Ethyl 2-fluorothiazole-4-carboxylate is a chemical entity with significant potential for applications in medicinal chemistry and drug development. While experimental data on its properties and biological activity are currently limited, its structural features suggest it could be a valuable intermediate for the synthesis of novel therapeutic agents. The proposed synthetic pathway provides a starting point for its preparation, and further investigation into its biological profile is highly encouraged. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related fluorinated thiazole derivatives.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
